molecular formula C11H12O4 B12946633 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B12946633
M. Wt: 208.21 g/mol
InChI Key: CKJSMAROAHCBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxybicyclo[42One common method involves the cyclization of a suitable precursor followed by methoxylation under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds for developing new drugs with specific biological activities .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
  • 4,5-Dimethoxy-1-cyanobenzocyclobutane

Comparison: Compared to similar compounds, 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to the position of its methoxy groups and the specific configuration of its bicyclic structure.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2,3-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-14-9-4-3-6-7(10(9)15-2)5-8(6)11(12)13/h3-4,8H,5H2,1-2H3,(H,12,13)

InChI Key

CKJSMAROAHCBDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(C2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.